lithium;3,3-dichloroprop-1-ene
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Overview
Description
Lithium;3,3-dichloroprop-1-ene is an organochlorine compound with the molecular formula C₃H₄Cl₂. It is a colorless liquid with a sweet, chloroform-like odor. This compound is feebly soluble in water and evaporates easily. It is primarily used in agriculture as a pesticide, specifically as a preplant fumigant and nematicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;3,3-dichloroprop-1-ene can be synthesized through the chlorination of propene to produce allyl chloride, which is then further chlorinated to yield 3,3-dichloroprop-1-ene . Another method involves the dehydrochlorination of 1,3-dichloropropan-2-ol using calcium or sodium hydroxide solutions .
Industrial Production Methods
The industrial production of 3,3-dichloroprop-1-ene typically involves the continuous automatic preparation method. This method uses 1,2,3-trichloropropane as a starting material, along with a catalyst and liquid caustic soda, to continuously react and generate 3,3-dichloroprop-1-ene . The process is designed to be safe, controllable, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Lithium;3,3-dichloroprop-1-ene undergoes various chemical reactions, including:
Nucleophilic substitution: The allylic chlorine atom in 3,3-dichloroprop-1-ene can be substituted by nucleophiles.
Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form an allene derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include hydrazine hydrate and potassium hydroxide.
Dehydrochlorination: Calcium or sodium hydroxide solutions are used as dehydrochlorination agents.
Major Products Formed
Nucleophilic substitution: The major products include various substituted derivatives depending on the nucleophile used.
Dehydrochlorination: The major product is an allene derivative.
Scientific Research Applications
Lithium;3,3-dichloroprop-1-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium;3,3-dichloroprop-1-ene involves nucleophilic substitution of the allylic chlorine atom, followed by dehydrochlorination to form an allene derivative . The compound’s effects are mediated through interactions with molecular targets and pathways involved in these reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropene: An organochlorine compound with similar uses in agriculture.
2,3-Dichloropropene: Another isomer with similar chemical properties.
Uniqueness
Lithium;3,3-dichloroprop-1-ene is unique due to its specific molecular structure, which allows for distinct chemical reactions and applications compared to its isomers .
Properties
CAS No. |
51522-96-4 |
---|---|
Molecular Formula |
C3H3Cl2Li |
Molecular Weight |
116.9 g/mol |
IUPAC Name |
lithium;3,3-dichloroprop-1-ene |
InChI |
InChI=1S/C3H3Cl2.Li/c1-2-3(4)5;/h2H,1H2;/q-1;+1 |
InChI Key |
GRFACWRHHUXZSD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=C[C-](Cl)Cl |
Origin of Product |
United States |
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